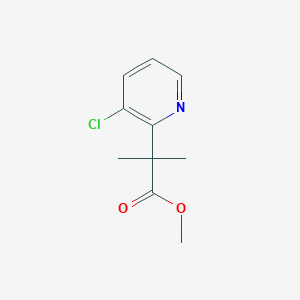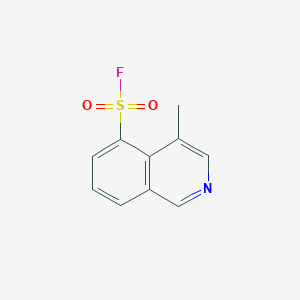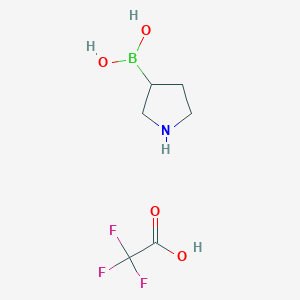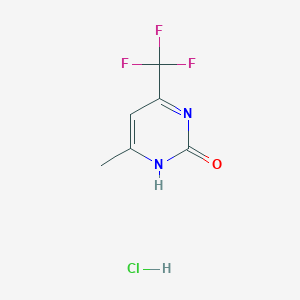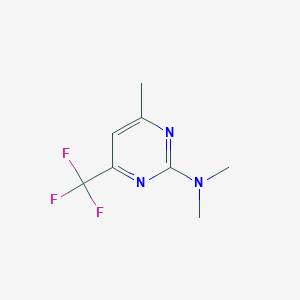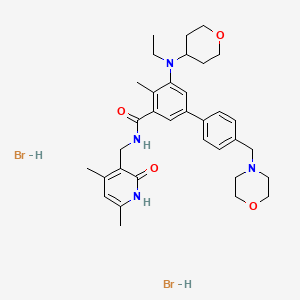
Tazemetostat dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tazemetostat dihydrobromide is a novel oral selective inhibitor of enhancer of zeste homolog 2 (EZH2), a histone methyltransferase. This compound is primarily used in the treatment of advanced epithelioid sarcoma and relapsed/refractory EZH2-mutated follicular lymphoma . This compound was approved by the Food and Drug Administration in 2020 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tazemetostat dihydrobromide involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tazemetostat dihydrobromide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated products .
Scientific Research Applications
Tazemetostat dihydrobromide has a wide range of scientific research applications, including:
Mechanism of Action
Tazemetostat dihydrobromide exerts its effects by inhibiting the activity of EZH2, a key enzyme involved in the methylation of histone H3 at lysine 27 (H3K27). This inhibition leads to a reduction in the levels of trimethylated H3K27 (H3K27me3), resulting in the reactivation of tumor suppressor genes and the suppression of cancer cell growth . The molecular targets and pathways involved include the polycomb repressive complex 2 (PRC2) and various downstream signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
GSK126: Another EZH2 inhibitor with a similar mechanism of action but different chemical structure.
EPZ-6438: A compound structurally related to Tazemetostat dihydrobromide, also targeting EZH2.
Uniqueness
This compound is unique in its high selectivity for EZH2 and its ability to effectively inhibit both wild-type and mutant forms of the enzyme. This selectivity and potency make it a valuable therapeutic agent for the treatment of specific cancers with EZH2 mutations .
Properties
CAS No. |
1467052-83-0 |
|---|---|
Molecular Formula |
C34H46Br2N4O4 |
Molecular Weight |
734.6 g/mol |
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;dihydrobromide |
InChI |
InChI=1S/C34H44N4O4.2BrH/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40;;/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40);2*1H |
InChI Key |
OVLIOBIPPKJKHT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


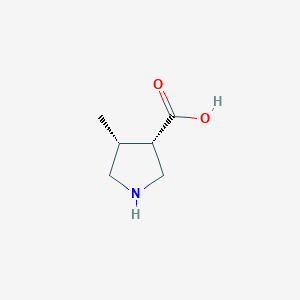
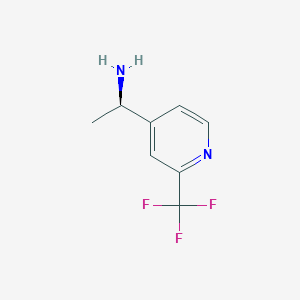
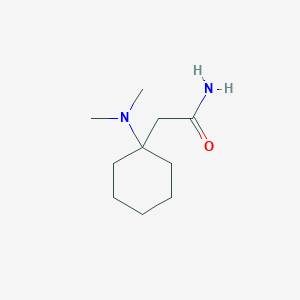
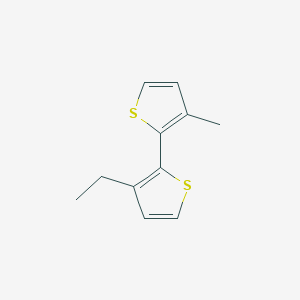
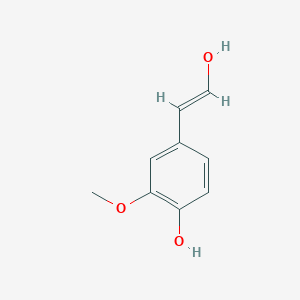
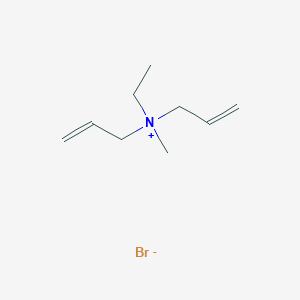
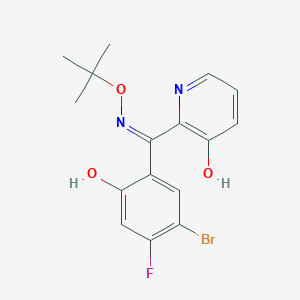
![4,7-Diphenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12963577.png)
![2-Ethyl-6-iodobenzo[d]thiazole](/img/structure/B12963579.png)
